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Compound of Interest

Compound Name: 1,6-Dimethyluracil

CAS No.: 1627-27-6

Cat. No.: B3048257

Get Quote

Executive Summary
1,6-Dimethyluracil (1,6-dimethylpyrimidine-2,4(1H,3H)-dione) represents a strategic "masked"

scaffold in heterocyclic chemistry. Unlike its symmetric isomer 1,3-dimethyluracil, the 1,6-

isomer possesses a unique electronic environment due to the interplay between the N1-methyl

group and the C6-methyl group. This steric and electronic proximity dictates its regioselectivity

in electrophilic substitutions and lateral metalation reactions, making it a vital precursor for 1-

substituted xanthines and pyrido[2,3-d]pyrimidines.

Physicochemical Profile
Understanding the structural dynamics of 1,6-DMU is prerequisite to controlling its reactivity.
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Property Value / Description Relevance

IUPAC Name
1,6-Dimethylpyrimidine-

2,4(1H,3H)-dione
Unambiguous identification

Molecular Formula C₆H₈N₂O₂ MW: 140.14 g/mol

Appearance White crystalline solid Purity indicator

Melting Point 220–222 °C (dec)
High thermal stability for melt

reactions

Solubility
Soluble in DMSO, DMF, hot

water; sparingly in EtOH

Solvent selection for

nucleophilic attacks

pKa (N3-H) ~9.5
Accessible for mild base

deprotonation

UV ~265 nm (pH 7)
Reaction monitoring

(HPLC/TLC)

Structural Nuances[4][5][6]
Tautomerism: Predominantly exists in the dilactam (diketo) form in solution.

Steric Clash: The peri-interaction between the N1-methyl and C6-methyl groups distorts the

planarity slightly, increasing the acidity of the C6-methyl protons compared to 6-methyluracil,

facilitating lateral lithiation.

Synthetic Strategies
The synthesis of 1,6-DMU is governed by the regioselectivity of the condensation between N-

methylurea and acetoacetic acid derivatives.

Primary Route: Condensation of N-Methylurea and Ethyl
Acetoacetate
This is the most scalable industrial route. However, it suffers from regiochemical ambiguity. The

reaction can yield either 1,6-DMU or 3,6-DMU (often historically mislabeled as 1,4-DMU)

depending on the solvent and catalyst.
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Mechanism: The nucleophilic attack of the urea nitrogens on the

-keto ester.

Path A (Kinetic): The more nucleophilic

-methyl group attacks the ketone carbonyl.

Leads to 3,6-Dimethyluracil.

Path B (Thermodynamic): The less hindered

group attacks the ketone carbonyl.

Leads to 1,6-Dimethyluracil.

Optimization for 1,6-Isomer: To favor the 1,6-isomer, the reaction is typically conducted in

acetic anhydride/acetic acid or using diketene under controlled conditions, often proceeding

through a 6-amino-1-methyluracil intermediate which is subsequently hydrolyzed.

Alternative Route: Selective Methylation
Methylation of 6-methyluracil using dimethyl sulfate (DMS) or methyl iodide usually results in

1,3,6-trimethyluracil. However, using hexamethyldisilazane (HMDS) to form the bis-

trimethylsilyl ether, followed by reaction with methyl iodide, can favor N1 alkylation due to the

"Hilbert-Johnson" type mechanism, though N3 is still competitive.

Diagram: Synthetic Pathways & Regioselectivity

Figure 1: Regiodivergent Synthesis of Dimethyluracils
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Click to download full resolution via product page

Caption: Path A favors 1,6-DMU via initial attack of the unhindered NH2 group; Path B yields

3,6-DMU via the more nucleophilic N-Me.

Experimental Protocols
Protocol A: Synthesis of 1,6-Dimethyluracil (via 6-
Amino-1-methyluracil)
This two-step method is preferred for high isomeric purity.

Step 1: 6-Amino-1-methyluracil: Condensation of N-methylurea with cyanoacetic acid/ester.

Step 2: Hydrolysis/Deamination.

Reagents:

N-Methylurea (0.1 mol)

Ethyl Cyanoacetate (0.1 mol)

Sodium Ethoxide (21% in EtOH)

Acetic Acid / NaNO₂ (for diazotization-hydrolysis)

Procedure:

Condensation: Dissolve N-methylurea and ethyl cyanoacetate in dry ethanol containing

sodium ethoxide. Reflux for 4–6 hours. The product, 6-amino-1-methyluracil, precipitates

upon cooling. Filter and wash with cold ethanol.

Hydrolysis: Suspend the amine in 10% H₂SO₄. Cool to 0–5 °C. Add aqueous NaNO₂

dropwise. The diazonium salt forms and immediately hydrolyzes (with N₂ evolution) to the

hydroxyl group (tautomerizing to the ketone).

Isolation: Heat the solution to 50 °C for 30 mins to ensure completion. Cool to 4 °C. The 1,6-
dimethyluracil crystallizes out.
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Purification: Recrystallize from water/ethanol (9:1).

Validation:

1H NMR (DMSO-d6):

3.20 (s, 3H, N1-Me), 2.15 (s, 3H, C6-Me), 5.55 (s, 1H, C5-H), 11.2 (s, 1H, N3-H).

Note: Distinct from 3,6-DMU which shows N3-Me signal typically shifted downfield.

Reactivity Profile & Applications
1,6-DMU serves as a versatile core for further functionalization.

C-5 Functionalization (Electrophilic Aromatic
Substitution)
The C-5 position is electron-rich (enamine-like character).

Nitration: Reaction with

yields 5-nitro-1,6-dimethyluracil. Reduction of this nitro group gives the 5,6-diamino
derivative, the immediate precursor to 1-methylxanthines.

Halogenation: Reaction with

or

yields 5-bromo/chloro derivatives, useful for cross-coupling.

C-6 Methyl Reactivity (Lateral Lithiation)
The C6-methyl group is acidic (

) and can be deprotonated using LDA at -78 °C.

Mechanism: Formation of a dianion (N3-anion + C6-carbanion).

Application: Reaction with aldehydes/electrophiles to extend the carbon chain, forming 6-(2-

hydroxyalkyl)uracils.
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N-3 Alkylation
The N3 proton is acidic (

).

Protocol:

/ DMF + Alkyl Halide (

).

Result: Formation of 1,3,6-trisubstituted uracils. This is the standard route to non-symmetric

xanthine precursors.

Diagram: Reactivity Map

Figure 2: Functionalization Landscape of 1,6-Dimethyluracil
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Caption: The scaffold offers three distinct orthogonal reactivity sites: C-5 (electrophilic), N-3

(nucleophilic), and C-6-Me (lateral).
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PubChem Compound Summary: 6-Amino-1-methyluracil (Precursor).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scispace.com [scispace.com]

2. CAS RN 2434-53-9 | Fisher Scientific [fishersci.com]

To cite this document: BenchChem. [Technical Guide: Synthesis and Reactivity of 1,6-
Dimethyluracil]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3048257/docs#technical-guide-synthesis-and-
reactivity-of-1-6-dimethyluracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3048257?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

